1,4-Butane-2,2,3,3-D4-diamine 2hcl

Catalog No.
S1911995
CAS No.
88972-24-1
M.F
C4H14Cl2N2
M. Wt
165.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butane-2,2,3,3-D4-diamine 2hcl

CAS Number

88972-24-1

Product Name

1,4-Butane-2,2,3,3-D4-diamine 2hcl

IUPAC Name

2,2,3,3-tetradeuteriobutane-1,4-diamine;dihydrochloride

Molecular Formula

C4H14Cl2N2

Molecular Weight

165.1 g/mol

InChI

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2;;

InChI Key

XXWCODXIQWIHQN-RIZDZYNXSA-N

SMILES

C(CCN)CN.Cl.Cl

Canonical SMILES

C(CCN)CN.Cl.Cl

Isomeric SMILES

[2H]C([2H])(CN)C([2H])([2H])CN.Cl.Cl

Isotope-Labeled Internal Standard

2,2,3,3-Tetradeuteriobutane-1,4-diamine;dihydrochloride (Putrescine-d4 dihydrochloride) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis to ensure the accuracy and reproducibility of the measurement technique. Putrescine-d4 dihydrochloride functions as an internal standard for putrescine (1,4-butanediamine), a naturally occurring polyamine found in biological systems [].

Because Putrescine-d4 dihydrochloride contains four deuterium atoms replacing hydrogen atoms in the central carbons of the butane chain, it has a slightly higher molecular weight compared to putrescine. This difference in mass allows scientists to distinguish the analyte (putrescine) from the internal standard during instrumental analysis techniques like gas chromatography-mass spectrometry (GC-MS) []. By comparing the signal intensity of the analyte peak with the signal intensity of the internal standard peak, researchers can account for variations that might occur during sample preparation or analysis, leading to more reliable quantification of putrescine in the sample.

Applications in Polyamine Research

Putrescine is involved in various biological processes, and researchers are interested in understanding its role in health and disease. Putrescine-d4 dihydrochloride is employed as an internal standard in studies investigating polyamine metabolism, particularly putrescine levels in cells, tissues, or biological fluids []. By precisely measuring putrescine levels, scientists can gain insights into various physiological or pathological conditions. For instance, putrescine levels might be altered in certain cancers, and Putrescine-d4 dihydrochloride can aid in studies exploring putrescine as a potential biomarker for cancer diagnosis or prognosis [].

1,4-Butane-2,2,3,3-D4-diamine 2hcl is a deuterated derivative of butane-1,4-diamine, distinguished by the replacement of specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily utilized in various scientific research domains, including chemistry, biology, and pharmacology. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms due to the distinct physical properties conferred by deuterium substitution .

The molecular formula for 1,4-Butane-2,2,3,3-D4-diamine 2hcl is C₄H₁₃ClN₂, with a molecular weight of 124.61 g/mol. It typically appears as a white to off-white solid and is slightly soluble in water and methanol. The compound has a melting point of approximately 280 °C .

  • Oxidation: This compound can be oxidized to produce corresponding deuterated amine oxides.
  • Reduction: It can undergo reduction to yield various deuterated butane derivatives.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions where they are replaced by other functional groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminium hydride. The reactions typically require controlled temperatures and inert atmospheres to minimize side reactions.

As a deuterated form of putrescine (1,4-diaminobutane), 1,4-Butane-2,2,3,3-D4-diamine 2hcl may exhibit similar biological activities to its non-deuterated counterpart. Putrescine plays a role as an endogenous metabolite in various biochemical pathways and is recognized as an indicator of stress in plants. The substitution of hydrogen with deuterium can influence the pharmacokinetics of the compound, potentially altering its interactions within biological systems .

The synthesis of 1,4-Butane-2,2,3,3-D4-diamine 2hcl generally involves the following steps:

  • Deuteration of Butane-1,4-diamine: This can be achieved through methods such as the reduction of dimethylglyoxime using lithium aluminium hydride followed by exposure to deuterium gas.
  • Industrial Production: Large-scale synthesis may utilize specialized equipment for handling deuterium gas to ensure high purity and yield while maintaining cost-effectiveness for isotopically labeled compounds .

The applications of 1,4-Butane-2,2,3,3-D4-diamine 2hcl are diverse:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a stable isotope-labeled compound for studying reaction mechanisms.
  • Metabolic Studies: The compound is utilized to trace biochemical pathways due to its unique isotopic labeling.
  • Drug Development: It is investigated for potential use in pharmacokinetic studies and drug formulation.
  • Analytical Chemistry: The compound acts as a standard in various analytical techniques .

Studies involving 1,4-Butane-2,2,3,3-D4-diamine 2hcl focus on its interactions within biological systems and its behavior in various chemical environments. The presence of deuterium can affect reaction rates and pathways compared to non-deuterated forms. Investigating these interactions enhances our understanding of metabolic processes and the role of isotopes in biological systems .

Similar Compounds

Compound NameDescription
1,4-Butane-2,2,3,3-D4-diamineDeuterated form with similar applications in research.
2,3-ButanediamineNon-deuterated analogue used in similar research applications.
1,4-DiaminobutaneCommon diamine used in polymer synthesis and other compounds.

Uniqueness

The uniqueness of 1,4-Butane-2,2,3,3-D4-diamine 2hcl lies in its deuterium content which enhances stability and resistance to metabolic processes. This characteristic makes it particularly valuable for long-term tracing studies and provides insight into reaction mechanisms that are not observable with non-deuterated compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-15

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